molecular formula C14H16N2O5S3 B2532088 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-sulfonamide CAS No. 946343-21-1

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-sulfonamide

Cat. No. B2532088
CAS RN: 946343-21-1
M. Wt: 388.47
InChI Key: LGCMWUHNYKYCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.

Scientific Research Applications

Antitumor and Antibacterial Agents

Research has demonstrated that thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives exhibit potent antitumor and antibacterial activities. Synthesized compounds have been evaluated against various human tumor cell lines, showing higher activity in some cases than standard drugs. Additionally, these compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, underscoring their potential as dual-function therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Cerebrovasodilatation and Anticonvulsant Activities

Some thiophene-2-sulfonamides have been identified for their cerebrovasodilatation effects through selective inhibition of carbonic anhydrase, as well as their anticonvulsant properties. These findings suggest potential applications in treating neurological conditions and epilepsy (Barnish et al., 1981).

Enzyme Inhibition

N-Substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives have shown prominent activity against acetylcholinesterase enzyme, indicating potential for treating neurodegenerative diseases such as Alzheimer's. The specific inhibition of acetylcholinesterase suggests these compounds could enhance cognitive function or slow cognitive decline (Fatima et al., 2013).

Novel Compound Synthesis

The synthesis of novel thiophene sulfonamide derivatives for antimicrobial activities and as potential therapeutic agents highlights the versatility of this chemical structure in drug design. These compounds have been synthesized and evaluated for their potential in treating various diseases, further expanding the scope of research applications of thiophene-2-sulfonamides (Noreen et al., 2017).

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S3/c1-21-13-6-5-11(16-7-3-9-23(16,17)18)10-12(13)15-24(19,20)14-4-2-8-22-14/h2,4-6,8,10,15H,3,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCMWUHNYKYCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-sulfonamide

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